Bis(2,4-dimethylphenyl)amine
CAS No.: 19616-28-5
Cat. No.: VC21275706
Molecular Formula: C16H19N
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19616-28-5 |
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Molecular Formula | C16H19N |
Molecular Weight | 225.33 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-2,4-dimethylaniline |
Standard InChI | InChI=1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3 |
Standard InChI Key | MAINCNYZMOMWRA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C |
Canonical SMILES | CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C |
Introduction
Chemical Structure and Properties
Bis(2,4-dimethylphenyl)amine is characterized by its distinct molecular structure consisting of two 2,4-dimethylphenyl groups attached to a single nitrogen atom. The molecular formula of this compound is C16H19N, classifying it as a derivative of aniline. The compound features methyl groups at the 2 and 4 positions of each phenyl ring, which significantly influences its chemical reactivity and physical properties.
The specific positioning of the methyl groups on the phenyl rings creates unique steric and electronic properties that distinguish this compound from other structural analogs. These structural characteristics contribute to its stability and reactivity patterns, making it valuable for various chemical applications.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of Bis(2,4-dimethylphenyl)amine typically involves a reaction between 2,4-dimethylaniline and 2,4-dimethylbromobenzene. This reaction requires specific conditions, including:
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A base catalyst such as sodium tert-butoxide
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A palladium catalyst, commonly Pd2(dba)3
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Anhydrous toluene as the reaction medium
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Reflux conditions maintained for approximately 10 hours
The final product is generally isolated and purified using column chromatography to ensure high purity levels suitable for analytical or pharmaceutical applications.
Industrial Production
In industrial settings, the synthesis of Bis(2,4-dimethylphenyl)amine follows similar principles as laboratory methods but employs scaled-up processes. These industrial methods incorporate:
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Optimized reaction conditions for higher yields
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Continuous flow reactors for enhanced efficiency
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Automated systems for precise control of reaction parameters
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Specialized purification techniques for large-scale production
Chemical Reactivity
Types of Reactions
Bis(2,4-dimethylphenyl)amine demonstrates diverse chemical reactivity, participating in several reaction types:
Oxidation Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives, which serve as important intermediates in further synthetic pathways.
Reduction Processes: Various reducing agents can transform the compound into secondary or tertiary amines, expanding its utility in organic synthesis.
Electrophilic Aromatic Substitution: The electron-donating methyl groups enhance reactivity toward electrophilic substitution reactions, particularly at specific positions on the aromatic rings.
Common Reagents and Reaction Conditions
The chemical transformations of Bis(2,4-dimethylphenyl)amine typically employ specific reagents under controlled conditions:
Reaction Type | Common Reagents | Typical Conditions | Expected Products |
---|---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Acidic or basic medium | Nitroso or nitro compounds |
Reduction | Lithium aluminum hydride, Hydrogen gas/Pd | Anhydrous conditions | Secondary/tertiary amines |
Substitution | Halogens, Nitrating agents | Controlled temperature | Halogenated/nitrated derivatives |
These reactions demonstrate the versatility of Bis(2,4-dimethylphenyl)amine as a building block in synthetic chemistry.
Scientific Research Applications
Chemistry Applications
In the field of chemistry, Bis(2,4-dimethylphenyl)amine serves as a valuable intermediate in the synthesis of various organic compounds. Its structural features make it particularly useful in:
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Polymer synthesis
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Development of novel dyes
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Creation of specialty organic compounds with tailored properties
The electron-donating character of the methyl groups positioned on the phenyl rings contributes to its utility in these applications.
Biological Research
Bis(2,4-dimethylphenyl)amine has found significant applications in biological research, particularly as:
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A building block for synthesizing biologically active molecules
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A compound for studying enzyme inhibition mechanisms
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A precursor for developing receptor ligands in pharmacological studies
Pharmaceutical Development
The pharmaceutical industry has explored the potential of Bis(2,4-dimethylphenyl)amine in drug development. The compound contributes to:
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The synthesis of pharmaceutical intermediates
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The development of drugs targeting specific biological pathways
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Structure-activity relationship studies for novel therapeutic agents
Industrial Applications
In industrial contexts, Bis(2,4-dimethylphenyl)amine serves multiple purposes:
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Production of specialty chemicals
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Development of additives for food products
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Creation of cosmetic ingredients
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Manufacturing of materials with enhanced thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of Bis(2,4-dimethylphenyl)amine is fundamentally linked to its electronic properties. The electron-donating methyl groups on the phenyl rings enhance the nucleophilicity of the nitrogen atom, allowing it to participate effectively in various reactions.
This compound can function as an electron donor in chemical reactions, facilitating:
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Nucleophilic substitution reactions
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Electrophilic addition processes
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Coordination with metal centers in catalytic systems
The specific molecular targets and pathways affected by Bis(2,4-dimethylphenyl)amine depend largely on the particular application context and the structural modifications introduced to the base compound.
Comparative Analysis with Similar Compounds
Understanding the unique properties of Bis(2,4-dimethylphenyl)amine requires comparison with structurally related compounds:
Compound | Structural Differences | Impact on Reactivity | Major Applications |
---|---|---|---|
Bis(2,4-dimethylphenyl)amine | Methyl groups at 2,4 positions | Balanced steric and electronic effects | Pharmaceutical intermediates, chemical synthesis |
Bis(2,6-dimethylphenyl)amine | Methyl groups at 2,6 positions | Enhanced steric hindrance around nitrogen | Specialized catalysts, thermally stable materials |
Bis(3,4-dimethylphenyl)amine | Methyl groups at 3,4 positions | Different electronic distribution | Antimicrobial applications, specialty chemicals |
The positioning of methyl groups in Bis(2,4-dimethylphenyl)amine creates a distinct reactivity profile that differentiates it from these structural analogs. This positional variation affects both steric hindrance and electronic distribution across the molecule, resulting in unique chemical behavior.
Research Implications and Future Directions
Current research suggests several promising directions for future investigation of Bis(2,4-dimethylphenyl)amine:
Materials Science Applications
The thermal stability and resistance to degradation exhibited by materials containing Bis(2,4-dimethylphenyl)amine suggest potential applications in:
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High-performance polymers
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Specialty coatings
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Advanced composite materials
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Electronic components requiring thermal resistance
Catalytic Applications
The electronic properties of Bis(2,4-dimethylphenyl)amine may be exploited in the development of novel catalytic systems, particularly those involving:
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Metal-organic frameworks
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Homogeneous catalysis
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Asymmetric synthesis reactions
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Green chemistry applications
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